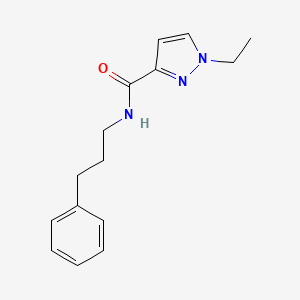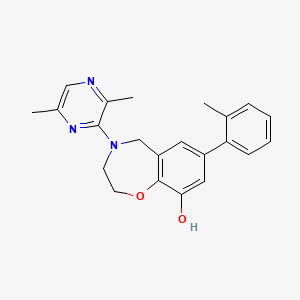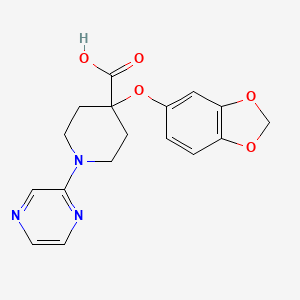
1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide, also known as SR141716A or Rimonabant, is a selective antagonist of the cannabinoid receptor type 1 (CB1). It was initially developed as an anti-obesity drug due to its ability to reduce food intake and body weight. However, its potential therapeutic applications have been limited due to its adverse effects.
Mecanismo De Acción
1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide acts as a selective antagonist of the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which regulates appetite, energy metabolism, and reward processing.
Biochemical and physiological effects:
This compound has been shown to reduce food intake and body weight by decreasing appetite and increasing energy expenditure. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models and humans. However, its use has been associated with adverse effects such as anxiety, depression, and suicidal ideation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide is a potent and selective antagonist of the CB1 receptor, making it a useful tool for studying the role of the endocannabinoid system in various physiological processes. However, its use has been limited due to its adverse effects and the availability of alternative CB1 antagonists.
Direcciones Futuras
1. Development of new CB1 antagonists with improved safety profiles and therapeutic efficacy.
2. Investigation of the role of the endocannabinoid system in neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Exploration of the potential therapeutic applications of CB1 antagonists in addiction and psychiatric disorders.
4. Study of the interaction between the endocannabinoid system and other physiological systems such as the immune system and the gut microbiota.
5. Investigation of the long-term effects of CB1 antagonists on metabolism and cardiovascular health.
Métodos De Síntesis
The synthesis of 1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide involves the condensation of 1-ethyl-3-methyl-3-pyrrolin-2-one and 3-bromo-1-phenylpropane to form 1-ethyl-3-(3-phenylpropyl)-2-pyrrolidinone. This intermediate is then reacted with hydrazine to form 1-ethyl-3-(3-phenylpropyl)-1H-pyrazole-5-carboxylic acid hydrazide, which is subsequently converted to this compound through a series of chemical reactions.
Aplicaciones Científicas De Investigación
1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions such as obesity, diabetes, addiction, and neurological disorders. It has been shown to reduce food intake and body weight in animal models and humans, making it a promising anti-obesity drug. It has also been studied for its potential role in the treatment of drug addiction, particularly to cannabis and opioids.
Propiedades
IUPAC Name |
1-ethyl-N-(3-phenylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-18-12-10-14(17-18)15(19)16-11-6-9-13-7-4-3-5-8-13/h3-5,7-8,10,12H,2,6,9,11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJLYNMAINEIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methyl-1H-benzimidazol-1-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5372138.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrazinecarboxamide](/img/structure/B5372161.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5372174.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5372179.png)
![7-(1,3-benzodioxol-5-ylacetyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5372180.png)

![ethyl 4-[(3,4-dichlorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5372195.png)
![2-allyl-4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenol](/img/structure/B5372202.png)

![N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5372213.png)
![3-methyl-8-[(2,4,5-trifluorophenyl)sulfonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5372216.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-biphenylcarboxamide](/img/structure/B5372218.png)